N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine
Description
Properties
Molecular Formula |
C8H21N3 |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(ethylaminomethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H21N3/c1-4-9-8-10-6-5-7-11(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
CNKVTPBHLYTSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCNCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of N,N-Dimethyl-1,3-propanediamine as a Core Intermediate
Two principal industrial methods are reported for synthesizing N,N-dimethyl-1,3-propanediamine, which is structurally related and often serves as a precursor:
| Method | Raw Materials | Reaction Type | Catalyst | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|---|
| 1. Batch Hydrogenation | Acrylonitrile + Dimethylamine | Hydrogenation of dimethylaminopropionitrile intermediate | Raney-Nickel | 3 MPa H2 pressure, 90°C, caustic alkali aqueous solution | ~93% yield | Batch process; requires loading/unloading; back-mixing issues limit selectivity |
| 2. Continuous Fixed-Bed Hydrogenation | Acrylonitrile + Dimethylamine | Continuous synthesis of dimethylaminopropionitrile followed by hydrogenation | Raney-Nickel with alkaline alcohol co-catalyst | 0.1–8 MPa, 10–120°C for first step; 2–12 MPa, 10–200°C for hydrogenation; space velocity 0.1–10 h⁻¹ | >98% yield, >99.5% selectivity | Continuous, energy-efficient, scalable, environmentally friendly |
The continuous method involves two fixed-bed reactors: the first converts acrylonitrile and dimethylamine to dimethylaminopropionitrile with high conversion (>99.5%) and selectivity; the second performs direct hydrogenation of this intermediate without purification to yield N,N-dimethyl-1,3-propanediamine with yields exceeding 98%.
Synthesis of N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred based on the preparation of related polyamines and functionalization strategies:
Step 1: Formation of N3,N3-dimethylpropane-1,3-diamine backbone
This involves selective methylation or alkylation of the 1,3-propanediamine core, often using methyl iodide or dimethyl sulfate under controlled conditions to achieve dimethyl substitution at the N3 position.Step 2: Introduction of the Ethylaminomethyl Group at N1
This can be achieved by reductive amination of the primary amine at N1 with acetaldehyde or ethylamine derivatives, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, nucleophilic substitution with ethylamine derivatives on a suitable leaving group attached to the N1 position can be employed.Step 3: Purification and Characterization
The final compound is purified by distillation or chromatography to achieve high purity suitable for research or industrial applications.
The continuous fixed-bed method for related diamines demonstrates superior efficiency, selectivity, and scalability compared to batch processes, suggesting that adapting similar continuous flow hydrogenation and amination techniques could optimize the preparation of this compound.
Use of Raney-Nickel catalysts with alkaline alcohol co-catalysts enhances hydrogenation yields and catalyst stability, which is critical for industrial-scale synthesis.
Reaction parameters such as molar ratios, temperature, pressure, and space velocity are crucial for maximizing conversion and selectivity. For instance, molar ratios of amines to acrylonitrile from 10:1 to 1:1, temperatures between 10–120°C, and pressures from 0.1 to 12 MPa have been shown effective in related syntheses.
The preparation of this compound can be effectively approached by adapting advanced continuous flow synthesis methods developed for related N,N-dimethyl-1,3-propanediamine compounds. Employing a two-step process involving the formation of key aminopropionitrile intermediates followed by catalytic hydrogenation under controlled conditions ensures high yield, selectivity, and process scalability. The use of Raney-Nickel catalysts with alkaline co-catalysts in fixed-bed reactors is a proven strategy to optimize production efficiency, reduce energy consumption, and maintain product quality suitable for industrial applications.
This synthesis strategy, combined with selective alkylation or reductive amination to introduce the ethylaminomethyl group, forms a robust foundation for the preparation of this compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Catalysis
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine is utilized as a catalyst in various chemical reactions:
- Polymerization Reactions : It enhances the reaction rates in the synthesis of polyurethanes and other polymers. The compound's ability to facilitate polymerization leads to improved product yields.
- Epoxy Resin Curing : This compound acts as a curing agent for epoxy resins, promoting cross-linking and enhancing the thermal stability and mechanical properties of the final products.
Biochemistry
In biochemistry, this compound has shown potential applications:
- Bioconjugation : The amine groups of the compound can modify biomolecules for drug delivery systems. This modification is crucial for conjugating drugs to targeting moieties or carriers.
- Enzyme Stabilization : Research indicates that it can stabilize certain enzymes, enhancing their activity and lifespan in biochemical assays.
Pharmaceutical Applications
The pharmaceutical potential of this compound is being explored:
- Drug Development : Its ability to form stable complexes with various drugs makes it a candidate for enhancing drug solubility and bioavailability.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, indicating its potential use in formulations aimed at combating microbial infections.
Case Study 1: Polymer Synthesis
A study investigated the use of this compound in synthesizing polyurethane elastomers. The results showed that incorporating this compound as a catalyst significantly reduced reaction times and improved mechanical properties compared to traditional catalysts.
Case Study 2: Drug Delivery Systems
In another research project focusing on drug delivery systems, researchers utilized this compound to modify liposomes for targeted drug delivery. The modified liposomes exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cells.
Mechanism of Action
The mechanism of action of N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The ethylamino and dimethylpropane groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Reactivity and Stability
- EDC Analogs: The ethylimino-methylene group in EDC facilitates carbodiimide-mediated crosslinking, enabling activation of carboxylates for amide bond formation.
- Aromatic Substituted Derivatives : Compounds like N1-(4-bromophenethyl)-N3,N3-dimethylpropane-1,3-diamine exhibit enhanced lipophilicity (cLogP ~2.8) and antiparasitic activity due to aromatic π-π interactions with biological targets.
Notes
Synthetic Challenges: The ethylamino-methyl substituent may introduce steric hindrance, requiring optimized conditions for N-alkylation or reductive amination.
Safety Considerations : Analogous carbodiimides (e.g., EDC) are moisture-sensitive and require inert storage conditions; similar precautions may apply.
Biological Activity
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine, also known by its CAS number 1892-57-5, is a compound of growing interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H21N3
- Molecular Weight : 159.27 g/mol
- CAS Number : 1892-57-5
- Purity : Typically around 98% in commercial preparations
The compound features a structure that includes two dimethylamino groups and an ethylamino substituent, contributing to its unique biological interactions.
This compound exhibits several biological activities attributed to its ability to interact with various biological targets:
- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in human leukemia cells through the activation of caspase pathways .
- Antimicrobial Activity : Preliminary investigations suggest that this compound has antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier (BBB) Permeability : The compound is permeant to the BBB, indicating potential central nervous system (CNS) effects.
- Metabolism : It does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions .
Toxicological Profile
Safety assessments indicate that this compound possesses moderate toxicity. Hazard statements include risks of acute toxicity via ingestion and skin contact. Proper handling and storage under inert conditions are recommended .
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine, and how can reaction parameters be optimized for higher yields?
Methodological Answer:
The synthesis of polyamines like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 1,3-diaminopropane derivatives with ethylamine under controlled pH and temperature can yield the target molecule. Optimization includes:
- Continuous Flow Reactors : Ensures precise control of reaction kinetics and reduces side products .
- Purification : Distillation or crystallization improves purity, with yields enhanced by maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Catalyst Screening : Transition-metal catalysts (e.g., palladium) may accelerate amine coupling steps.
Advanced: How do steric and electronic effects of the ethylamino and dimethyl groups influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
The ethylamino group introduces steric hindrance, limiting accessibility to metal centers, while the dimethyl groups provide electron-donating effects that stabilize metal-ligand complexes. Experimental approaches include:
- X-ray Crystallography : To analyze coordination geometry (e.g., octahedral vs. tetrahedral) .
- DFT Calculations : Compare charge distribution and bond angles with analogs like N,N-dimethyl-1,3-propanediamine .
- Kinetic Studies : Measure ligand substitution rates to quantify steric impacts.
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm amine functionality.
Advanced: What strategies can mitigate discrepancies in reported biological activity data for polyamine derivatives like this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from assay variability or impurities. Solutions include:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity via HPLC (>98%) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to account for experimental noise.
- Meta-Analysis : Cross-reference data with structurally similar polyamines (e.g., spermidine) to identify trends .
Basic: What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure, as polyamines can be corrosive .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding to receptors like NMDA or polyamine transporters. Tools like GROMACS or AMBER can simulate ligand-receptor dynamics .
- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets.
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) experimentally.
- Mutagenesis : Alter receptor residues predicted to interact and assess functional changes.
Advanced: What experimental designs are optimal for studying the compound’s role in drug delivery systems?
Methodological Answer:
- Nanoparticle Functionalization : Conjugate the compound to PEGylated liposomes via carbodiimide chemistry.
- Release Kinetics : Use dialysis membranes to measure payload (e.g., doxorubicin) release under physiological pH .
- In Vivo Imaging : Track biodistribution in murine models using fluorescent tags (e.g., Cy5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
